molecular formula C14H23NO4 B11850311 Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate

Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate

Cat. No.: B11850311
M. Wt: 269.34 g/mol
InChI Key: QSQOMDPVJANVAU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and acetoacetic ester. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxopiperidine-1-carboxylate
  • 1-Boc-3-piperidone
  • Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or ease of synthesis .

Biological Activity

Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperidine derivatives. The general structure can be represented as follows:

C13H19NO3\text{C}_{13}\text{H}_{19}\text{N}\text{O}_3

This compound features a piperidine ring substituted with a tert-butyl group and an oxobutanoyl moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that piperidine derivatives can exhibit significant effects on neurotransmitter systems, particularly GABAergic and dopaminergic pathways.

Key Mechanisms:

  • GABA Receptor Modulation: Compounds similar to this compound have been shown to act as substrate-competitive inhibitors of GABA uptake, potentially influencing mood and anxiety disorders .
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as Alzheimer's disease .

1. Neuropharmacology

Research has highlighted the potential of piperidine derivatives in treating neurodegenerative diseases. For instance, studies have demonstrated that related compounds can inhibit acetylcholinesterase (AChE) activity, which is crucial for managing Alzheimer's disease symptoms .

2. Antimicrobial Properties

Some studies suggest that certain piperidine derivatives possess antimicrobial activity. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains.

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of piperidine derivatives, researchers found that compounds with structural similarities to this compound exhibited significant neuroprotective properties in vitro. The study measured cell viability in neuronal cultures exposed to oxidative stress and found that these compounds significantly improved cell survival rates .

Case Study 2: GABAergic Activity

Another study evaluated the effects of piperidine-based compounds on GABA receptor activity. The results indicated that these compounds could enhance GABAergic transmission, which is beneficial for treating anxiety disorders .

Data Table: Biological Activities of Related Compounds

Compound NameTarget ActivityIC50/EC50 ValuesReference
Tert-butyl 4-hydroxypiperidine-1-carboxylateAChE Inhibition90 nM
Piperidin-2-oneGABA Receptor ModulationEC50 = 4.8 nM
Benzyl 3-(3-oxobutanoyl)piperidineAntimicrobialNot specified

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H23NO4/c1-10(16)8-12(17)11-6-5-7-15(9-11)13(18)19-14(2,3)4/h11H,5-9H2,1-4H3

InChI Key

QSQOMDPVJANVAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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